molecular formula C19H13ClFN3O2S B2936561 (Z)-2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786678-17-9

(Z)-2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2936561
CAS No.: 786678-17-9
M. Wt: 401.84
InChI Key: BKPAOLKCGYLUFZ-CYVLTUHYSA-N
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Description

(Z)-2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C19H13ClFN3O2S and its molecular weight is 401.84. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c20-12-3-7-14(8-4-12)24-18(26)16(9-11-1-5-13(21)6-2-11)27-19(24)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPAOLKCGYLUFZ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various substituted phenyl groups with thiazolidinone frameworks. The presence of halogenated groups, such as 4-chlorophenyl and 4-fluorobenzyl , enhances the lipophilicity of the compound, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that those bearing halogenated phenyl rings, particularly N-(4-chlorophenyl) and N-(4-fluorophenyl) substitutions, showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism appears to involve disruption of bacterial cell membranes, facilitated by the lipophilic nature of these compounds.

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaActivity Against Fungi
This compoundStrongModerateModerate

Antitumor Activity

Thiazolidinones have also been investigated for their antitumor potential. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. The proposed mechanism includes induction of apoptosis in cancer cells through modulation of various signaling pathways .

  • Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways, often through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Enzyme Inhibition : Some thiazolidinones have been noted to inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects .

Case Studies

  • Antimicrobial Screening : A study screened a series of thiazolidinone derivatives for antimicrobial activity against various pathogens. Results indicated that compounds with specific substitutions exhibited enhanced activity against MRSA and Candida albicans .
  • Cancer Cell Lines : In vitro studies on breast cancer cell lines treated with thiazolidinone derivatives showed significant reductions in cell viability, suggesting potential for therapeutic applications .

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